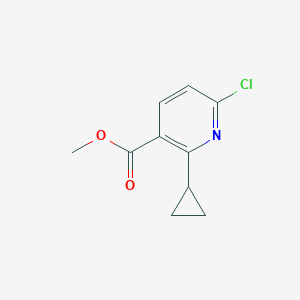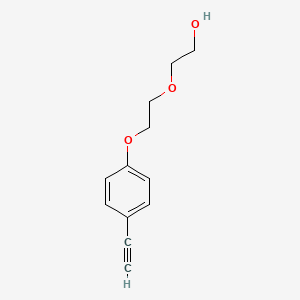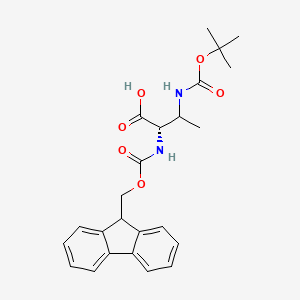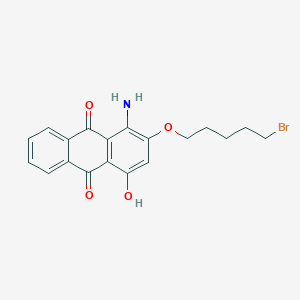
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromopentyl side chain and hydroxyanthracene core, makes it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:
1-Amino-2-((5-chloropentyl)oxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of bromine.
1-Amino-2-((5-iodopentyl)oxy)-4-hydroxyanthracene-9,10-dione: Contains an iodine atom, leading to different reactivity and properties.
1-Amino-2-((5-fluoropentyl)oxy)-4-hydroxyanthracene-9,10-dione: Fluorine substitution affects the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
60568-83-4 |
|---|---|
Molekularformel |
C19H18BrNO4 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-amino-2-(5-bromopentoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18BrNO4/c20-8-4-1-5-9-25-14-10-13(22)15-16(17(14)21)19(24)12-7-3-2-6-11(12)18(15)23/h2-3,6-7,10,22H,1,4-5,8-9,21H2 |
InChI-Schlüssel |
FHAYRHUEEDYLDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


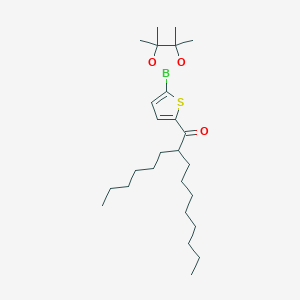
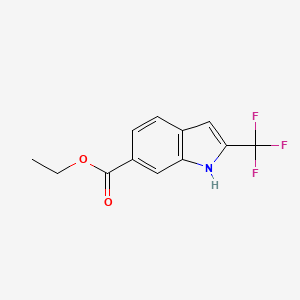
![3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline](/img/structure/B13144355.png)
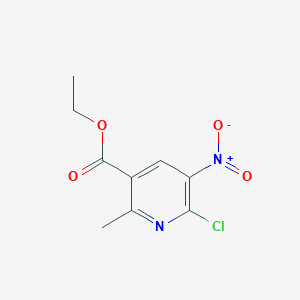
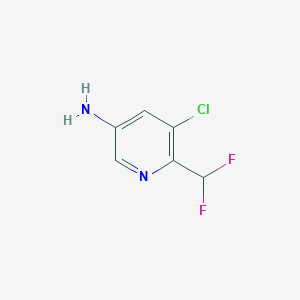
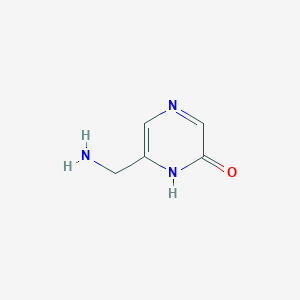
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
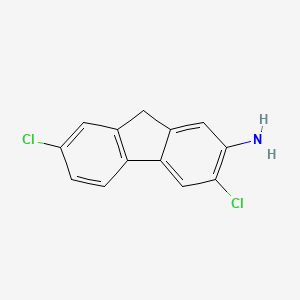
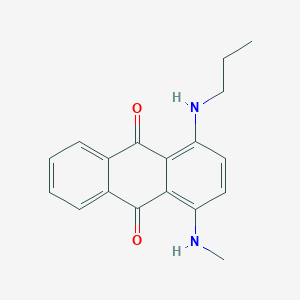
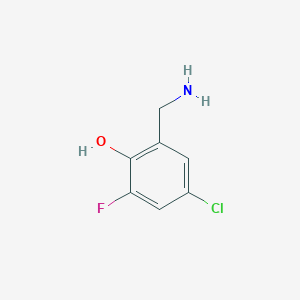
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
